molecular formula C16H12F2N2O2 B5113279 1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione

1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione

Cat. No. B5113279
M. Wt: 302.27 g/mol
InChI Key: CAUYNLJULWBUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione, also known as fluorophenylpyrrolidone or fluorophenylpyrrolidinone, is a chemical compound that has recently gained attention in scientific research. This compound has shown potential in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedionepyrrolidone is not fully understood. However, it has been reported that 1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedionepyrrolidone can act as a substrate for the dopamine transporter, allowing for the visualization and quantification of dopamine transporter activity in live cells. It has also been reported that 1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedionepyrrolidone can bind to GPCRs and exhibit potent activity against various targets, including enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedionepyrrolidone are not fully understood. However, it has been reported that 1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedionepyrrolidone can act as a substrate for the dopamine transporter, allowing for the visualization and quantification of dopamine transporter activity in live cells. It has also been reported that 1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedionepyrrolidone can bind to GPCRs and exhibit potent activity against various targets, including enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedionepyrrolidone in lab experiments include its high purity and high yield, its potential as a tool for studying the function of the dopamine transporter, its potential as a fluorescent probe for studying ligand binding to GPCRs in live cells, and its potential as a scaffold for the development of novel drugs.
The limitations of using 1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedionepyrrolidone in lab experiments include its limited understanding of its mechanism of action and its potential toxicity.

Future Directions

There are several future directions for the research of 1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedionepyrrolidone. One direction is to further investigate its mechanism of action and its potential as a substrate for the dopamine transporter. Another direction is to further investigate its potential as a fluorescent probe for studying ligand binding to GPCRs in live cells. Additionally, there is potential for the development of novel drugs based on the 1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedionepyrrolidone scaffold. Finally, there is potential for the synthesis of 1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedionepyrrolidone derivatives with improved potency and selectivity for various targets.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedionepyrrolidone involves the reaction of 4-fluoroaniline and succinic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization. This method has been reported to yield high purity and high yield of the final product.

Scientific Research Applications

Fluorophenylpyrrolidone has shown potential in various fields of research. In neuroscience, it has been used as a tool to study the function of the dopamine transporter. It has been reported that 1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedionepyrrolidone can act as a substrate for the dopamine transporter, allowing for the visualization and quantification of dopamine transporter activity in live cells.
In pharmacology, 1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedionepyrrolidone has been used to study the binding of ligands to G protein-coupled receptors (GPCRs). It has been reported that 1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedionepyrrolidone can be used as a fluorescent probe to study ligand binding to GPCRs in live cells.
In medicinal chemistry, 1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedionepyrrolidone has been used as a scaffold for the development of novel drugs. It has been reported that 1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedionepyrrolidone derivatives can exhibit potent activity against various targets, including the dopamine transporter, GPCRs, and enzymes.

properties

IUPAC Name

3-(4-fluoroanilino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2/c17-10-1-5-12(6-2-10)19-14-9-15(21)20(16(14)22)13-7-3-11(18)4-8-13/h1-8,14,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUYNLJULWBUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5931380

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